Polyglyceryl-4 stearate chemical structure and synthesis
Polyglyceryl-4 stearate chemical structure and synthesis
An In-Depth Technical Guide to Polyglyceryl-4 Stearate (B1226849): Chemical Structure and Synthesis
Introduction
Polyglyceryl-4 stearate is a nonionic, lipophilic surfactant extensively utilized in the formulation of emulsions for the pharmaceutical, cosmetic, and food industries.[1] As a polyglycerol fatty acid ester, it is typically derived from vegetable sources.[1][2] This guide provides a detailed overview of its chemical structure, synthesis methodologies, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
Polyglyceryl-4 stearate consists of a hydrophilic polyglycerol head and a lipophilic stearic acid tail. The polyglycerol backbone is, on average, composed of four glycerin units.[1] This amphiphilic nature allows it to reduce the interfacial tension between oil and water, making it an effective emulsifying agent, particularly for water-in-oil (W/O) emulsions.[1]
IUPAC Name: [3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate[1][3]
Canonical SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(CO)O)O)O)O[3]
Key Structural Features:
-
Hydrophilic Head: The polyglycerol-4 moiety with multiple free hydroxyl groups provides water solubility.
-
Lipophilic Tail: The C18 saturated fatty acid chain of stearic acid provides oil solubility.
Physicochemical Properties
A summary of the key quantitative data for polyglyceryl-4 stearate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H60O10 | [1][3] |
| Molecular Weight | 580.8 g/mol | [1][3] |
| HLB Value | 6.0 | [1] |
| Appearance | Pale yellow to brownish-yellow liquid or white solid | [4][5] |
| Typical Concentration | 1-5% | [5] |
| Comedogenicity Rating | 1 (out of 5) | [6] |
Spectroscopic Data
Fourier-transform infrared (FTIR) spectroscopy is a key analytical technique for confirming the esterification of polyglycerol with stearic acid.
| Spectral Region | Absorption Band | Functional Group | Significance |
| 1740 cm⁻¹ | Strong, sharp peak | C=O (carbonyl) | Confirms the presence of the ester linkage.[1] |
| 3200-3600 cm⁻¹ | Broad band | O-H (hydroxyl) | Indicates unreacted hydroxyl groups on the polyglycerol backbone. The intensity can suggest the degree of esterification.[1] |
Synthesis of Polyglyceryl-4 Stearate
The synthesis of polyglyceryl-4 stearate can be achieved through several pathways, primarily direct esterification, transesterification, and enzymatic synthesis.[1]
Synthesis Pathways Overview
Caption: Overview of Polyglyceryl-4 Stearate Synthesis Pathways.
Experimental Protocols
This method involves the direct reaction of polyglycerol-4 with stearic acid, typically at high temperatures and under vacuum to remove the water formed, driving the reaction to completion.[1] Acid or base catalysts are commonly employed.[1]
Protocol: Partial Esterification using Ca(OH)₂ and H₃PO₄ Catalysts[4]
-
Materials:
-
Glycerol (B35011) monoester of stearic acid (90%): 1790g
-
Glycerol: 920g
-
Calcium hydroxide (B78521) (Ca(OH)₂), dry: 30g
-
Phosphoric acid (H₃PO₄), 25%: 30g
-
Water
-
-
Procedure:
-
Pre-mix the glycerol monoester of stearic acid and glycerol and heat to 100°C under a nitrogen atmosphere.
-
Prepare the catalyst by dispersing Ca(OH)₂ in 52g of water with stirring. Slowly add the 25% H₃PO₄ solution (pre-mixed with 60g of water) to the Ca(OH)₂ dispersion while stirring for 30 minutes.
-
Add the prepared catalyst mixture to the heated glycerol monoester mixture at 100°C.
-
Gradually apply a vacuum to the reaction vessel while increasing the temperature.
-
Over a period of 3 hours, reach a maximum vacuum of 23 inches of Hg and a temperature of 230°C. During this time, approximately 160g of water will be collected.
-
Maintain these conditions for an additional 3 hours, collecting a total of approximately 310g of water.
-
The resulting product is polyglyceryl-4 stearate.
-
-
Note: The heating rate and the rate of vacuum increase are critical for the reproducibility and final composition of the product. The vapor temperature should be maintained between 100°C and 105°C.[4]
Enzymatic synthesis is a greener alternative to chemical methods, offering milder reaction conditions, reduced byproduct formation, and lower energy consumption.[1] Immobilized lipases are frequently used as biocatalysts.[1][7]
Protocol: Lipase-Catalyzed Esterification[7][8]
-
Materials:
-
Polyglycerol-4
-
Stearic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
-
Procedure:
-
Combine polyglycerol-4 and stearic acid in a suitable molar ratio (e.g., 1:1.8) in a reaction flask.
-
Add the immobilized lipase (e.g., 2.7% w/w).
-
Heat the mixture to a moderate temperature (e.g., 80°C).
-
Apply a vacuum and/or pass a stream of inert gas (e.g., nitrogen) through the mixture to remove the water produced during the reaction.
-
Maintain the reaction under these conditions with stirring until the desired degree of esterification is achieved.
-
The immobilized enzyme can be recovered by filtration for reuse.
-
Synthesis Workflow Diagram
Caption: Comparative Workflow for Chemical vs. Enzymatic Synthesis.
Applications in Research and Development
Polyglyceryl-4 stearate is a valuable tool for formulation scientists due to its excellent emulsifying properties, stability in the presence of salts and acids, and favorable safety profile.[1][9] It is commonly used in the development of:
Its ability to form stable emulsions makes it a key ingredient in creating delivery systems for active pharmaceutical ingredients and in the formulation of complex cosmetic textures.[6][9]
References
- 1. Polyglyceryl-4 Stearate [benchchem.com]
- 2. Polyglyceryl-4 Stearate - Greengredients® [greengredients.it]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. polyglycerine.com [polyglycerine.com]
- 6. deascal.com [deascal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
